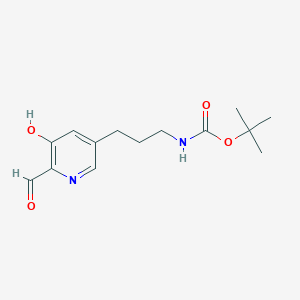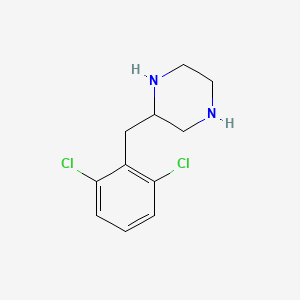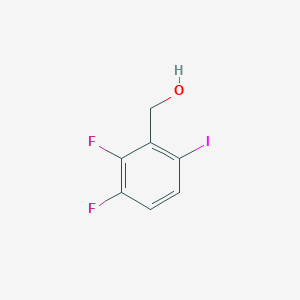
6-Iodo-2,3-difluorobenzenemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-2,3-difluorobenzenemethanol: is an organic compound with the molecular formula C₇H₅F₂IO. It is characterized by the presence of iodine, fluorine, and hydroxymethyl groups attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of 6-Iodo-2,3-difluorobenzenemethanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 6-Iodo-2,3-difluorobenzenemethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 6-Iodo-2,3-difluorobenzaldehyde or 6-Iodo-2,3-difluorobenzoic acid.
Reduction: Formation of 6-Iodo-2,3-difluorobenzyl alcohol or other reduced derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 6-Iodo-2,3-difluorobenzenemethanol is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the effects of halogenated benzene derivatives on biological systems. It may serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s potential medicinal applications include the development of new pharmaceuticals. Halogenated benzene derivatives are known for their antimicrobial and anticancer properties, making this compound a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 6-Iodo-2,3-difluorobenzenemethanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to therapeutic effects. The presence of iodine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets. The hydroxymethyl group may also play a role in modulating the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
- 6-Iodo-2-fluorobenzenemethanol
- 6-Iodo-3-fluorobenzenemethanol
- 2,3-Difluorobenzenemethanol
Comparison: 6-Iodo-2,3-difluorobenzenemethanol is unique due to the presence of both iodine and fluorine atoms on the benzene ring. This combination of halogens can significantly influence the compound’s reactivity and properties. Compared to similar compounds, this compound may exhibit enhanced biological activity and chemical stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H5F2IO |
|---|---|
Molecular Weight |
270.01 g/mol |
IUPAC Name |
(2,3-difluoro-6-iodophenyl)methanol |
InChI |
InChI=1S/C7H5F2IO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2,11H,3H2 |
InChI Key |
VCWVTFCMNOEKQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)CO)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


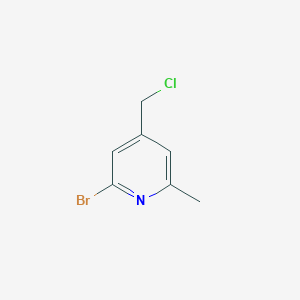
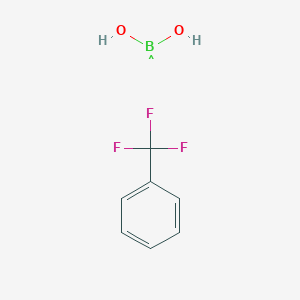
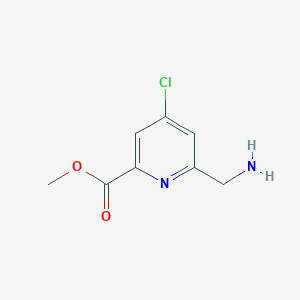
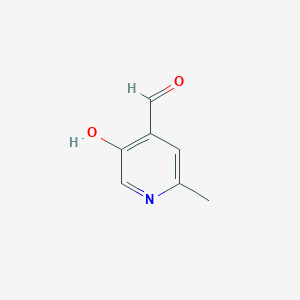
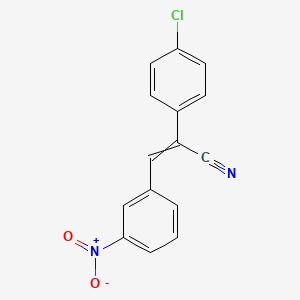


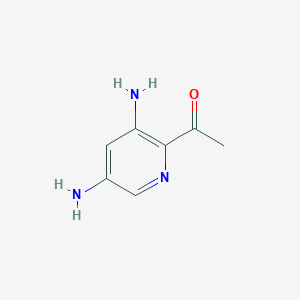

![[6-(Methoxycarbonyl)-4-nitropyridin-2-YL]acetic acid](/img/structure/B14852232.png)


